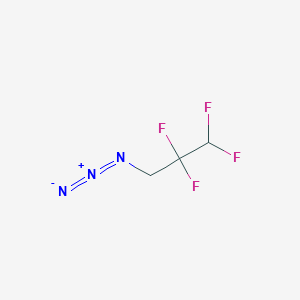

3-Azido-1,1,2,2-tetrafluoropropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4N3/c4-2(5)3(6,7)1-9-10-8/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMWKAMPYXSCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Azido 1,1,2,2 Tetrafluoropropane

[3+2] Cycloaddition Reactions

The primary mode of reactivity for 3-azido-1,1,2,2-tetrafluoropropane involves [3+2] cycloaddition, where the 1,3-dipolar azide (B81097) group reacts with a dipolarophile, such as an alkyne or an enamine, to form a five-membered heterocyclic ring. This class of reactions is fundamental to the synthesis of highly functionalized triazole compounds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a highly efficient method for the synthesis of 1,2,3-triazoles from azides and terminal alkynes. nih.gov For fluorinated azides like this compound, this reaction proceeds readily, catalyzed by a copper(I) source. acs.org A common catalytic system involves the use of a soluble copper(I) salt, such as copper(I) 3-methylsalicylate (CuMeSal), in a suitable organic solvent like tetrahydrofuran (B95107) (THF). acs.orgnih.gov The reaction typically involves stirring the azide, the terminal alkyne, and the catalyst at a moderately elevated temperature (e.g., 40 °C) to afford the corresponding N-tetrafluoropropyl-substituted 1,2,3-triazoles. acs.orgnih.gov The process is robust and accommodates a wide variety of functional groups on the alkyne partner, including aryl, alkyl, and those containing esters or protected amines. nih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide, including fluorinated variants, exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. acs.orgnih.gov This high degree of control is a key advantage of the copper-catalyzed pathway over uncatalyzed thermal cycloadditions, which often yield a mixture of 1,4- and 1,5-regioisomers. nih.gov

The yields for the formation of N-perfluoroalkyl triazoles are generally good to excellent, demonstrating the efficiency of the CuAAC reaction. acs.orgnih.gov The reaction has been shown to be effective with a diverse range of terminal alkynes, leading to stable, easily purified triazole products. nih.gov

| Terminal Alkyne Substrate | Resulting Triazole Product | Reported Yield* | Reference |

|---|---|---|---|

| Phenylacetylene | 4-Phenyl-1-(1,1,2,2-tetrafluoropropyl)-1H-1,2,3-triazole | 70% | nih.gov |

| 4-Nitrophenylacetylene | 4-(4-Nitrophenyl)-1-(1,1,2,2-tetrafluoropropyl)-1H-1,2,3-triazole | 98% | acs.orgnih.gov |

| 4-Methoxyphenylacetylene | 4-(4-Methoxyphenyl)-1-(1,1,2,2-tetrafluoropropyl)-1H-1,2,3-triazole | 85% | nih.gov |

| 1-Ethynylcyclohexene | 4-(Cyclohex-1-en-1-yl)-1-(1,1,2,2-tetrafluoropropyl)-1H-1,2,3-triazole | 81% | nih.gov |

| Propargyl alcohol | (1-(1,1,2,2-Tetrafluoropropyl)-1H-1,2,3-triazol-4-yl)methanol | 94% | nih.gov |

The presence of the electron-withdrawing tetrafluoropropyl group influences the electronic properties of the azide moiety. Fluorinated azides are considered more electrophilic compared to their non-fluorinated hydrocarbon counterparts, such as benzyl (B1604629) azide. sigmaaldrich.com This enhanced electrophilicity can affect reaction kinetics and enables alternative reaction pathways not typically observed for standard organic azides. sigmaaldrich.com In the context of CuAAC, while the reaction is generally rapid for a wide range of azides, the specific electronic nature of the azide can modulate the reaction rate. acs.org For instance, comparisons between different CuAAC protocols have shown that microwave heating can significantly accelerate the synthesis of both fluorinated and non-fluorinated triazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov

Beyond metal-catalyzed pathways, the electrophilic character of fluorinated azides like this compound allows them to participate in metal-free cycloaddition reactions. sigmaaldrich.com A significant example is the enamine-mediated reaction with carbonyl compounds, which provides access to fully substituted triazole structures. researchgate.net This organocatalytic approach avoids the use of metal catalysts, which can be advantageous in specific synthetic applications. nih.gov

This transformation occurs with ketones that are easily enolizable, particularly those activated by adjacent electron-withdrawing groups, such as β-keto esters and other dicarbonyl compounds. sigmaaldrich.comresearchgate.net The reaction is typically mediated by a catalytic amount of a secondary amine, like pyrrolidine. The amine catalyst first reacts with the ketone to generate a nucleophilic enamine intermediate in situ. researchgate.net This enamine then undergoes a [3+2] cycloaddition with the electrophilic fluorinated azide. researchgate.net The resulting intermediate cyclizes and eliminates the amine catalyst to afford the stable, fully substituted 1,2,3-triazole product. researchgate.net

Unlike the CuAAC reaction with terminal alkynes that yields 1,4-disubstituted products, the enamine-mediated cycloaddition with ketones results in the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net The substituents at the 4- and 5-positions of the triazole ring are derived from the structure of the starting ketone. This method provides a powerful and regioselective route to complex triazoles that are not directly accessible through the standard CuAAC protocol. researchgate.net Subsequent transformations, such as hydrolysis and decarboxylation of an ester group at the 5-position, can be used to further modify the resulting triazole, leading to 1,5-disubstituted N-perfluoroalkyl triazoles. researchgate.net

| Carbonyl Substrate Type | General Product Structure | Reference |

|---|---|---|

| β-Keto Ester (e.g., Ethyl acetoacetate) | Ethyl 4-methyl-1-(1,1,2,2-tetrafluoropropyl)-1H-1,2,3-triazole-5-carboxylate | researchgate.net |

| β-Diketone (e.g., Acetylacetone) | 1-(4-Methyl-1-(1,1,2,2-tetrafluoropropyl)-1H-1,2,3-triazol-5-yl)ethan-1-one | sigmaaldrich.comresearchgate.net |

Cycloaddition with Primary Amines for Novel Fluorinated Tetrazole Synthesis

The reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines provides a direct route to novel 5-difluoromethyl tetrazoles. nih.govacs.orgnih.gov This [3+2] cycloaddition reaction proceeds through the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azide group. This is followed by the elimination of hydrogen fluoride (B91410) and subsequent cyclization to form the tetrazole ring. nih.gov

The reaction conditions have been optimized, showing that the transformation can proceed to full conversion under mild conditions. For instance, the reaction of 1-azido-1,1,2,2-tetrafluoroethane with n-butylamine reaches completion in 12 hours at room temperature or in just 2 hours when heated to 40 °C. nih.gov This method is effective for a range of primary amines, yielding various 1-substituted-5-(difluoromethyl)tetrazoles.

Table 1: Synthesis of 5-Difluoromethyl Tetrazoles from 1-Azido-1,1,2,2-tetrafluoroethane and Primary Amines

| Entry | Primary Amine | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-Butylamine | 25 | 12 | 1-Butyl-5-(difluoromethyl)-1H-tetrazole | N/A |

| 2 | n-Butylamine | 40 | 2 | 1-Butyl-5-(difluoromethyl)-1H-tetrazole | 95 |

| 3 | Benzylamine | 40 | 12 | 1-Benzyl-5-(difluoromethyl)-1H-tetrazole | 85 |

| 4 | (R)-1-Phenylethylamine | 40 | 12 | 1-((R)-1-Phenylethyl)-5-(difluoromethyl)-1H-tetrazole | 88 |

Data sourced from supporting information and experimental procedures outlined in related research. nih.gov

Denitrogenative Transformations and Nitrene Chemistry

Thermal Decomposition Pathways of Fluorinated Azides

Heavily fluorinated organic azides, including 1-azido-1,1,2,2-tetrafluoroethane, exhibit remarkable thermal stability. nih.govacs.org Experimental tests have shown that a solution of 1-azido-1,1,2,2-tetrafluoroethane in a mixture of tetrahydrofuran and deuterated chloroform (B151607) shows no signs of decomposition even after being heated at 150 °C for 8 hours in a sealed high-pressure NMR tube. nih.govacs.org Furthermore, the compound yielded negative results in both the Koenen test for sensitivity to heat and the fall-hammer test for sensitivity to impact, indicating its stability and safety for laboratory use under moderate conditions. nih.gov

While the title compound is stable, the thermal decomposition of other organic azides, such as azidopyridines, typically proceeds through the initial cleavage of the N-N bond, releasing a molecule of nitrogen (N₂) and forming a highly reactive nitrene intermediate. researchgate.net For less stable fluoroalkyl compounds, decomposition often involves the elimination of hydrogen fluoride (HF). nih.gov The thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs) is initiated by the breaking of a C-C bond, leading to unstable perfluoroalkyl radicals. und.edu

Rhodium-Catalyzed Denitrogenative Ring Opening of N-Fluoroalkyl Triazoles

N-tetrafluoroethyl-1,2,3-triazoles, which are synthesized via the copper(I)-catalyzed [3+2] cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with various alkynes, serve as precursors for rhodium-catalyzed denitrogenative reactions. nih.govacs.orgnih.gov These reactions involve the opening of the triazole ring and the loss of dinitrogen (N₂), leading to the formation of other heterocyclic systems. nih.govbeilstein-journals.orgnih.gov This transformation, often referred to as transannulation, allows for the conversion of the triazole into different five-membered rings like imidazoles and pyrroles. nih.govbeilstein-journals.orgnih.gov

The key step in the rhodium-catalyzed transformation of N-substituted-1,2,3-triazoles is the formation of a highly reactive rhodium(II)-azavinylcarbene (also known as a rhodium-iminocarbene) intermediate. nih.govnih.govacs.org Upon heating in the presence of a rhodium(II) catalyst, the N-fluoroalkyl triazole undergoes denitrogenation. nih.govbeilstein-journals.org The rhodium catalyst stabilizes the resulting carbene species, which then acts as a versatile intermediate for subsequent reactions. nih.govcaltech.edu This process is well-documented for N-sulfonyl-1,2,3-triazoles, which are considered excellent precursors for generating metal-bound imino carbenes for various synthetic applications. emory.edu

The generated rhodium-carbenoid intermediates can participate in a variety of subsequent cyclization and rearrangement reactions. nih.govnih.gov These transformations are powerful methods for constructing structurally diverse and unique molecular frameworks. emory.edunih.gov

Cycloadditions: The rhodium-iminocarbene can react with nitriles in a transannulation reaction to produce N-tetrafluoroethyl-containing imidazoles. nih.gov Similarly, reaction with terminal alkynes leads to the formation of N-perfluoroalkyl-substituted pyrroles. beilstein-journals.orgnih.gov

Rearrangements: In some cases, the intermediate can undergo rearrangements. For example, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles bearing specific substituents can lead to ring expansion or the formation of substituted alkenes through hydride or alkyl shifts. nih.gov

Cascade Reactions: The reactive intermediate can also initiate cascade reactions, which involve a sequence of intramolecular events such as sigmatropic rearrangements followed by cyclizations, leading to complex polycyclic products. d-nb.inforsc.org

Reactions Leading to Diverse Fluorinated Heterocycles

The chemical reactivity of 1-azido-1,1,2,2-tetrafluoroethane makes it a valuable building block for synthesizing a wide array of fluorinated heterocyclic compounds.

The primary reactions and resulting heterocycles include:

N-tetrafluoroethyl-1,2,3-triazoles: Formed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. nih.govacs.orgnih.govresearchgate.net These triazoles are often stable final products or can be used as intermediates for further transformations.

5-Difluoromethyl tetrazoles: Synthesized via the [3+2] cycloaddition with primary amines. nih.govacs.orgnih.gov

N-tetrafluoroethylimidazoles: Produced from the rhodium(II)-catalyzed transannulation of N-tetrafluoroethyl-1,2,3-triazoles with nitriles. nih.govacs.orgnih.gov

N-perfluoroalkyl-pyrroles: Obtained from the rhodium(II)-catalyzed transannulation of the corresponding triazoles with terminal alkynes. beilstein-journals.orgnih.gov

Beyond these, acid-mediated denitrogenation of an N-tetrafluoroethyl triazole has been shown to yield a β-enamido triflate, demonstrating another pathway for transformation that does not result in a heterocyclic ring but showcases the azide's synthetic utility. nih.gov

Transannulation Reactions with Nitriles to Form N-Perfluoroalkyl Imidazoles

A key transformation of the 1,2,3-triazoles derived from tetrafluoroalkyl azides is their rhodium-catalyzed transannulation with nitriles. nih.govnih.gov This reaction provides a direct route to N-perfluoroalkyl-substituted imidazoles, which are considered privileged scaffolds in medicinal chemistry. nih.gov

The process begins with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of the parent azide with a terminal alkyne to produce a 4-substituted N-(1,1,2,2-tetrafluoroalkyl)-1,2,3-triazole. nih.gov This triazole intermediate, upon treatment with a rhodium(II) catalyst such as rhodium(II) octanoate (B1194180) (Rh₂(Oct)₄), loses a molecule of nitrogen (N₂) to generate a rhodium-iminocarbene intermediate. nih.gov This reactive species is then trapped by a nitrile, leading to a cyclization and rearrangement cascade that ultimately furnishes the substituted imidazole (B134444) ring. nih.govnih.gov The reaction is typically carried out under microwave heating in a solvent like 1,2-dichloroethane (B1671644) (DCE). nih.gov

The versatility of this method allows for the synthesis of a variety of N-(1,1,2,2-tetrafluoroalkyl)imidazoles by changing the substituent on the initial alkyne and the nitrile used in the transannulation step.

Table 1: Rhodium-Catalyzed Transannulation of N-(1,1,2,2-Tetrafluoroethyl)-1,2,3-triazoles with Nitriles nih.gov

| Triazole Precursor (Substituent R¹) | Nitrile (R²CN) | Product (Imidazole) | Yield (%) |

|---|---|---|---|

| 4-Phenyl | Acetonitrile | 2-Methyl-4-phenyl-1-(1,1,2,2-tetrafluoroethyl)imidazole | 85 |

| 4-Phenyl | Benzonitrile | 2,4-Diphenyl-1-(1,1,2,2-tetrafluoroethyl)imidazole | 81 |

| 4-(4-Methoxyphenyl) | Acetonitrile | 4-(4-Methoxyphenyl)-2-methyl-1-(1,1,2,2-tetrafluoroethyl)imidazole | 84 |

| 4-(4-Chlorophenyl) | Acetonitrile | 4-(4-Chlorophenyl)-2-methyl-1-(1,1,2,2-tetrafluoroethyl)imidazole | 75 |

Acid-Mediated Denitrogenation of Triazoles to Enamido Triflate Derivatives

N-Fluoroalkylated 1,2,3-triazoles can undergo a denitrogenative transformation when treated with a strong Brønsted acid like triflic acid (TfOH). nih.govacs.org This reaction does not produce a heterocycle but instead yields stereoselectively functionalized (Z)-β-enamido triflates. These enamides are valuable synthetic building blocks. nih.gov

The reaction involves the protonation of the triazole ring, which facilitates the elimination of molecular nitrogen. The resulting intermediate rearranges to form the stable enamido triflate product. This transformation demonstrates a pathway for converting the cyclic triazole into a useful acyclic, functionalized alkene derivative. For example, the reaction of 4-phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole with triflic acid produces the corresponding (Z)-β-enamido triflate. nih.govacs.org

Formation of Fluorinated Oxazoles and Thiazoles

The rhodium-catalyzed decomposition of N-perfluoroalkyl-1,2,3-triazoles is a versatile method that extends beyond the synthesis of imidazoles. nih.gov By using different trapping agents, the intermediate rhodium-iminocarbene can be directed to form other five-membered heterocycles like oxazoles and thiazoles. This reactivity has been demonstrated for related N-fluoroalkyl triazoles, where the carbene is trapped by the oxygen or sulfur atom of a suitable precursor, leading to ring formation. These transformations expand the synthetic utility of fluoroalkyl azides as precursors to a broader range of fluorinated heterocyclic systems.

Nucleophilic and Electrophilic Reactivity of the Azido (B1232118) Group

The reactivity of the azido group in this compound is significantly influenced by the strong electron-withdrawing effect of the adjacent tetrafluoroethyl moiety. This electronic effect governs how the azide interacts with both nucleophiles and electrophiles.

Substitution Reactions Involving the Azide Moiety

Direct nucleophilic substitution of the azide group at the carbon atom (an Sₙ2-type reaction) is highly disfavored. nih.govacs.org The presence of two fluorine atoms on the carbon to which the azide is attached makes it exceptionally difficult for a nucleophile to attack this position. acs.org Control experiments using the highly nucleophilic azide anion (NaN₃) showed no substitution reactivity with 1-azido-1,1,2,2-tetrafluoroethane, even with prolonged heating. nih.govacs.org

Instead of attacking the carbon, nucleophiles such as primary amines react with the terminal nitrogen atom of the azide moiety. nih.govacs.org This initiates a different reaction cascade. For instance, the reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines leads to the formation of 5-difluoromethyl tetrazoles. The proposed mechanism involves the nucleophilic attack of the amine on the terminal azide nitrogen, followed by the elimination of hydrogen fluoride (HF) and subsequent cyclization to form the tetrazole ring. nih.govacs.org

C-H and N-H Insertion Reactions of Fluoroaryl Azides

C-H and N-H insertion reactions are characteristic of nitrenes, which are highly reactive intermediates that can be generated from the thermal or photolytic decomposition of azides with the loss of N₂. While this is a known reaction pathway for many organic azides, it is particularly well-documented for aryl azides, especially those bearing fluorine substituents (fluoroaryl azides). capes.gov.br The thermal decomposition of compounds like 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) in the presence of hydrocarbons leads to C-H insertion products. capes.gov.br

However, this type of reactivity is not typically observed for fluoroalkyl azides like this compound under the conditions used for cycloaddition or transannulation reactions. The [3+2] cycloaddition pathway is generally much more favorable and occurs under milder conditions than those required to generate a reactive nitrene for insertion reactions.

Mechanistic Investigations of 3 Azido 1,1,2,2 Tetrafluoropropane Reactions

Elucidation of Reaction Mechanisms in [3+2] Cycloadditions

The [3+2] cycloaddition is a cornerstone of azide (B81097) chemistry, and the introduction of fluorine atoms significantly influences the mechanistic pathways. For 1-Azido-1,1,2,2-tetrafluoroethane, these reactions have been explored with various partners, revealing detailed mechanistic insights.

One of the most prominent reactions is the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds efficiently between 1-Azido-1,1,2,2-tetrafluoroethane and terminal alkynes to afford 4-substituted N-(1,1,2,2-tetrafluoroethyl)-1,2,3-triazoles. nih.govacs.orgresearchgate.net The mechanism is consistent with the generally accepted stepwise process for CuAAC, involving the formation of a copper acetylide intermediate which then reacts with the azide.

A distinct [3+2] cycloaddition occurs with primary amines, yielding 5-difluoromethyl tetrazoles. nih.govfigshare.com Mechanistic investigations have proposed a pathway involving the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azido (B1232118) group. nih.govacs.org This is followed by the elimination of hydrogen fluoride (B91410) (HF) and subsequent cyclization to form the tetrazole ring. nih.gov An alternative mechanism, involving the substitution of an α-fluorine atom by the nucleophile, has been deemed highly unlikely based on the difficulty of halogen substitution on such carbon atoms and control experiments showing no substitution reactivity. nih.govacs.org

Computational studies on analogous fluorinated azides, such as perfluorinated aryl azides, have utilized Density Functional Theory (DFT) to probe the reaction mechanisms with electron-rich dipolarophiles like enamines. nih.govresearchgate.net These studies reveal that the reaction can proceed through either a concerted or a stepwise pathway. The strong electron-withdrawing nature of the fluoroalkyl group lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), enhancing orbital interactions with the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile. nih.gov This often results in a highly asynchronous transition state in concerted mechanisms or stabilizes zwitterionic intermediates in stepwise processes. nih.govresearchgate.net Distortion/interaction analysis has been employed to understand the energetics of the transition states, revealing that reactant distortion and intermolecular interactions are key factors governing the reaction barrier and selectivity. nih.govnih.gov

Analysis of Intermediates in Thermal and Catalyzed Transformations

The analysis of transient species is crucial for understanding the reaction pathways of 1-Azido-1,1,2,2-tetrafluoroethane. In its catalyzed [3+2] cycloaddition with primary amines, two key intermediates have been proposed. nih.govacs.org The initial attack of the amine on the terminal azide nitrogen forms a linear intermediate (Intermediate D). This species then undergoes a base-facilitated elimination of HF to produce a second intermediate (Intermediate E), which possesses the necessary structure for the final, irreversible cyclization into the tetrazole product. nih.govacs.org

Beyond cycloadditions, the resulting N-tetrafluoroethyl-1,2,3-triazoles can undergo further catalyzed transformations. For instance, rhodium(II)-catalyzed transannulation with nitriles proceeds to form N-tetrafluoroethyl-containing imidazoles. nih.govacs.org This transformation is understood to involve the formation of highly reactive rhodium-carbenoid intermediates generated from the denitrogenative ring-opening of the triazole. sigmaaldrich.com

In acid-mediated transformations, such as the reaction of N-(1,1,2,2-tetrafluoroethyl)-1,2,3-triazoles with triflic acid, a β-enamido triflate is formed. nih.gov This suggests a mechanism involving protonation of the triazole ring, followed by ring-opening and elimination of N₂, leading to a stabilized carbocationic intermediate that is trapped by the triflate anion.

The table below summarizes key intermediates identified or proposed in the transformations of 1-Azido-1,1,2,2-tetrafluoroethane and its derivatives.

| Transformation Type | Proposed Intermediate | Subsequent Product | Reference |

|---|---|---|---|

| [3+2] Cycloaddition with Primary Amine | Linear adduct from amine attack on N₃ | Post-HF elimination adduct | nih.govacs.org |

| [3+2] Cycloaddition with Primary Amine | Post-HF elimination adduct | 5-Difluoromethyl tetrazole | nih.govacs.org |

| Rhodium(II)-Catalyzed Transannulation | Rhodium-carbenoid | N-Tetrafluoroethyl imidazole (B134444) | nih.govsigmaaldrich.com |

| Acid-Mediated Denitrogenation | Stabilized aminovinyl cation | β-Enamido triflate | nih.gov |

Role of Fluorine Substitution in Reaction Kinetics and Selectivity

The substitution of hydrogen with fluorine atoms in the alkyl chain of the azide has a profound effect on its reactivity, influencing both reaction rates and selectivity. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect that significantly alters the electronic properties of the azide moiety.

Research has shown that azidoperfluoroalkanes are more reactive in copper-catalyzed click reactions with alkynes compared to their non-fluorinated alkyl azide counterparts. uochb.cz This enhanced reactivity is attributed to the electronic effect of the fluoroalkyl group, which makes the azide more electrophilic and susceptible to reaction with the copper acetylide intermediate. sigmaaldrich.com

In cycloadditions with electron-rich partners like enamines, the kinetic acceleration is even more dramatic. Studies on perfluorinated aryl azides have shown rate increases of up to four orders of magnitude compared to phenyl azide. nih.gov This is a direct consequence of the fluorine atoms lowering the energy of the azide's LUMO, which leads to a smaller HOMO-LUMO gap with the enamine and stronger, more stabilizing orbital interactions in the transition state. nih.gov

However, the effect of fluorine is highly dependent on its position relative to the reacting center. In nucleophilic substitution (SN2) reactions, α,α-difluorination at the carbon bearing a leaving group can dramatically hinder the reaction rate. researchgate.net This is due to electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. This demonstrates that while the electron-withdrawing nature of fluorine can activate a molecule for certain reactions (like cycloadditions), it can deactivate it for others.

Furthermore, fluorine substitution can completely reverse the regioselectivity of a reaction. A study on the gold-catalyzed hydroalkoxylation of haloalkynes documented that the introduction of a difluoro-group led to a complete reversal of the reaction's selectivity, yielding an ester instead of the expected ketone. rsc.org This highlights the powerful and sometimes non-intuitive role of fluorine in directing reaction outcomes.

The following table presents a comparison of relative reaction rates for fluorinated vs. non-fluorinated substrates in different reaction types.

| Reaction Type | Substrate Comparison | Observed Kinetic Effect | Reference |

|---|---|---|---|

| [3+2] Cycloaddition with Enamine | Perfluorophenyl azide vs. Phenyl azide | Up to 10,000x faster rate for fluorinated azide | nih.gov |

| CuAAC ("Click" Reaction) | Azidoperfluoroalkane vs. Alkyl azide | Qualitatively more reactive | uochb.cz |

| SN2 Reaction with Azide Ion | n-alkyl-Br vs. n-alkyl-CHFBr | ~5x slower for α-fluoro substrate | researchgate.net |

| SN2 Reaction with Azide Ion | n-alkyl-Br vs. n-alkyl-CF₂Br | ~10,000x slower for α,α-difluoro substrate | researchgate.net |

Energetic Considerations of Reaction Pathways

Computational chemistry provides essential insights into the energetic landscapes of reaction pathways involving fluorinated azides. DFT calculations are routinely used to map potential energy surfaces, locate transition states, and determine activation energies (ΔE‡ or ΔG‡), which allows for a quantitative comparison of competing mechanisms.

For [3+2] cycloadditions, computational models can differentiate between concerted and stepwise pathways by calculating the respective energy barriers. For example, in the reaction between perfluorinated aryl azides and enamines, the concerted pathway was found to be more energetically favorable than the stepwise pathway involving a distinct zwitterionic intermediate. researchgate.net

A powerful tool for understanding reactivity is the distortion/interaction model, also known as the activation strain model. nih.gov This approach deconstructs the activation energy into two components: the distortion energy (the energy required to deform the reactants into their transition state geometries) and the interaction energy (the stabilizing interaction between the distorted reactants in the transition state). Analysis of the cycloaddition of azides to nitroolefins showed that the preferred 1,5-regioisomeric pathway benefits from a transition state that occurs earlier along the reaction coordinate and thus requires less distortion energy. nih.gov

Advanced Spectroscopic Characterization Techniques in the Study of 3 Azido 1,1,2,2 Tetrafluoropropane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 3-azido-1,1,2,2-tetrafluoropropane derivatives is particularly insightful due to the presence of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are synergistically employed to piece together the precise molecular structure of derivatives of this compound. In the synthesis of N-tetrafluoroethyl-1,2,3-triazoles from 1-azido-1,1,2,2-tetrafluoroethane, ¹H and ¹³C NMR are crucial for confirming the structure of the resulting triazole ring and its substituents. nih.govacs.org For instance, the ¹H NMR spectrum of 4-(4-methoxyphenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole shows characteristic signals for the aromatic and methoxy (B1213986) protons, while the ¹³C NMR provides evidence for all carbon atoms in the molecule. acs.org

The presence of the tetrafluoroethyl group introduces characteristic couplings between fluorine and both proton and carbon nuclei, which are invaluable for structural confirmation. For example, in the ¹H NMR spectrum of 1-azido-3-bromo-propane, the proton signals appear as triplets due to coupling with adjacent methylene (B1212753) protons. rsc.org Similarly, in more complex derivatives, the coupling constants (J-values) between ¹H, ¹³C, and ¹⁹F provide critical information about the connectivity and spatial arrangement of atoms. rsc.org

A comprehensive NMR analysis, integrating data from ¹H, ¹³C, and ¹⁹F experiments, allows for the unambiguous assignment of all atoms in the molecule, confirming the successful synthesis and purity of the target compounds. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Triazole Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| cis-1,2-dicyano-1,2-bis(3-azido-propylthio)ethylene | ¹H | 1.99 | p | 6.74 |

| 3.21 | t | 7.07 | ||

| 3.48 | t | 6.34 | ||

| ¹³C | 29.11 | |||

| 32.02 | ||||

| 49.39 | ||||

| 111.82 | ||||

| 121.15 |

Data sourced from a study on related azido (B1232118) compounds. rsc.org

The ¹⁹F nucleus is an exceptionally sensitive probe for NMR spectroscopy, boasting high natural abundance (100%) and a large chemical shift range, which makes it highly responsive to its local chemical environment. nih.govelsevierpure.com In the context of this compound derivatives, ¹⁹F NMR serves as a powerful tool for investigating molecular structure and dynamics. pharma-industry-review.comsigmaaldrich.com

The chemical shifts of the fluorine atoms in the tetrafluoroethyl group are highly sensitive to substituent effects and conformational changes within the molecule. nih.gov This sensitivity allows ¹⁹F NMR to be used to monitor ligand binding, protein-small molecule interactions, and conformational changes in biomolecules that have been modified with a tetrafluoroethyl-containing probe. nih.govnih.gov The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR offers background-free signal detection, a significant advantage for in-cell studies. pharma-industry-review.com

Furthermore, the development of fluorinated azides, including those with magnetically equivalent fluorine atoms, has expanded the toolkit for ¹⁹F NMR-based structural biology and medicinal chemistry. pharma-industry-review.comsigmaaldrich.com These "clickable" fluorinated azides can be readily attached to biomolecules, introducing a ¹⁹F NMR reporter group for structural and functional studies. pharma-industry-review.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For derivatives of this compound, the most characteristic vibrational band is the asymmetric stretch of the azide (B81097) (N₃) group, which typically appears as a strong absorption in the IR spectrum between 2100 and 2250 cm⁻¹. rsc.orgresearchgate.netnih.gov The exact position and lineshape of this band can be influenced by the molecular environment, including solvent effects and hydrogen bonding. nih.gov For example, the azide stretch frequency undergoes a red shift (to lower wavenumbers) when moving from a protic solvent like water to an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. irdg.org For instance, in the Raman spectrum of iodine azide, both the asymmetric and symmetric N₃ stretching modes are observed. irdg.org In addition to the azide stretch, the C-F stretching vibrations of the tetrafluoroethyl group will also give rise to strong bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹.

Complexities in the azide vibrational band, such as shoulder peaks, can arise from factors like Fermi resonance or the presence of multiple conformers. rsc.org Two-dimensional IR (2D-IR) spectroscopy can be a powerful tool to unravel these complexities and identify hidden vibrational couplings. rsc.orgchemrxiv.org

Table 2: Characteristic Infrared Absorption Frequencies for the Azide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric Stretch (ν_as) | 2100 - 2250 | Strong |

| Symmetric Stretch (ν_s) | ~1330 | Variable |

| Bending (δ) | ~670 | Variable |

Data compiled from studies on various organic azides. rsc.orgresearchgate.netirdg.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. rsc.org

Under electron ionization (EI) or other ionization techniques, the parent molecule will lose electrons to form a molecular ion, whose mass-to-charge ratio (m/z) corresponds to the molecular weight. A common fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), resulting in a prominent peak at [M-28]⁺. rsc.org Further fragmentation of the tetrafluoroethyl group can also be observed.

Electrospray ionization (ESI-MS) is a softer ionization technique that is particularly useful for analyzing larger, more polar derivatives, such as those resulting from click chemistry reactions with biomolecules. nih.gov By coupling liquid chromatography with mass spectrometry (LC-MS), complex reaction mixtures can be separated and the individual components identified based on their retention times and mass spectra. nih.gov This is particularly valuable for monitoring the progress of reactions and identifying any byproducts.

X-ray Diffraction for Solid-State Structural Determination and Conformational Insights

While NMR provides detailed structural information in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique is applicable to crystalline derivatives of this compound and provides a wealth of information, including bond lengths, bond angles, and torsional angles.

For example, X-ray crystallography has been used to determine the solid-state structure of triazoles formed from the cycloaddition of fluorinated azides. nih.gov This analysis can reveal the conformation of the tetrafluoroethyl group relative to the triazole ring and any intermolecular interactions, such as hydrogen bonding or stacking, that occur in the crystal lattice. These solid-state structures provide a static picture that complements the dynamic information obtained from NMR studies in solution. nih.gov The conformation observed in the solid state can also provide insights into the likely low-energy conformations in solution.

Real-Time Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real time provides crucial kinetic and mechanistic information. Spectroscopic techniques like NMR and IR can be adapted for in-situ or on-line monitoring of reactions involving this compound derivatives.

Real-time NMR spectroscopy can be used to track the concentrations of reactants, intermediates, and products over time, allowing for the determination of reaction rates and the identification of transient species. tau.ac.ilmpg.de This is particularly powerful for studying catalytic reactions, where understanding the behavior of the catalyst and any intermediates is key to optimizing the reaction conditions. mpg.deacs.org

Similarly, online mid-IR spectroscopy can monitor the disappearance of the characteristic azide stretch of the starting material and the appearance of new vibrational bands corresponding to the product. researchgate.net This technique is advantageous for reactions that are sensitive to air or moisture, as the reaction can be monitored in a closed system. Direct analysis in real time (DART) mass spectrometry is another technique that allows for the direct and quantitative monitoring of catalytic organic reactions, even under heterogeneous conditions. rsc.org The introduction of a fluoro group in the ortho position of an aromatic azide has been shown to increase the rate of reaction with hydrogen sulfide, a finding that was likely elucidated through real-time monitoring techniques. nih.gov

Computational Chemistry and Theoretical Studies on 3 Azido 1,1,2,2 Tetrafluoropropane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the geometry, spectroscopic properties, and reactivity of fluorinated azides. For a molecule like 3-Azido-1,1,2,2-tetrafluoropropane, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to model its characteristics accurately. ijcce.ac.ir These calculations can be performed for the molecule in the gas phase or with the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve finding the minimum energy conformation by exploring the potential energy surface, particularly the rotation around the C-C and C-N single bonds.

The conformational landscape of fluoroalkanes is significantly influenced by stereoelectronic effects, such as the gauche effect, where the presence of electronegative fluorine atoms favors a gauche arrangement over an anti-periplanar one. nih.gov In this compound, the interactions between the fluorine atoms and the azide (B81097) group would be critical in determining the preferred dihedral angles. A detailed conformational analysis would reveal the relative energies of different conformers and the rotational barriers between them. acs.org

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.54 |

| C2-C3 | 1.52 |

| C3-N1 | 1.48 |

| N1-N2 | 1.25 |

| N2-N3 | 1.15 |

| C1-F (avg.) | 1.35 |

| C2-F (avg.) | 1.36 |

| Bond Angles (°) ** | |

| F-C1-F | 109.5 |

| F-C2-F | 109.5 |

| C1-C2-C3 | 112.0 |

| C2-C3-N1 | 110.0 |

| C3-N1-N2 | 118.0 |

| N1-N2-N3 | 172.0 |

| Dihedral Angles (°) ** | |

| F-C1-C2-F | 65.0 (gauche) |

| C1-C2-C3-N1 | 68.0 (gauche) |

Note: These values are illustrative and based on typical bond lengths and angles for similar fluorinated organic azides. Actual values would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, the HOMO is expected to be localized primarily on the azide group, specifically on the terminal nitrogen atoms, which have non-bonding lone pairs of electrons. The LUMO is likely to be an antibonding orbital associated with the C-N bond and the σ* orbitals of the C-F bonds.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, while a smaller gap indicates greater reactivity. In reactions such as 1,3-dipolar cycloadditions, the relative energies of the azide's FMOs compared to those of the other reactant (the dipolarophile) determine the reaction's feasibility and regioselectivity. chempedia.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | 1.5 | Antibonding orbitals of the fluoroalkyl chain |

| LUMO | 0.8 | Primarily σ* character of the C-N and C-F bonds |

| HOMO | -10.5 | Non-bonding orbitals of the azide group |

| HOMO-1 | -11.2 | Bonding orbitals of the azide and alkyl chain |

Note: These energy values are hypothetical and would be calculated using DFT methods. They are presented to illustrate the expected ordering and nature of the frontier orbitals.

Computational methods can reliably predict various spectroscopic parameters. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. nih.govresearchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts. worktribe.comrsc.org These predictions can aid in the structural elucidation and characterization of novel fluorinated molecules. The predicted shifts for the non-equivalent fluorine atoms on C1 and C2 of this compound would be distinct.

Similarly, ¹³C and ¹H NMR chemical shifts can be computed. ijcce.ac.irresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net

Table 3: Predicted NMR Chemical Shifts and UV-Vis Absorption for this compound (Illustrative)

| Parameter | Predicted Value |

| ¹⁹F NMR Chemical Shift (ppm) | |

| -CF₂- (at C1) | -90 to -110 |

| -CF₂- (at C2) | -115 to -135 |

| ¹³C NMR Chemical Shift (ppm) | |

| C1 | 115-125 (t) |

| C2 | 110-120 (t) |

| C3 | 50-60 |

| UV-Vis Absorption (λmax, nm) | |

| n → π* transition | ~280 |

| π → π* transition | ~230 |

Note: Chemical shifts are relative to standard references (e.g., CFCl₃ for ¹⁹F, TMS for ¹³C and ¹H). The values are illustrative and depend on the specific computational method and solvent model used. 't' denotes a triplet due to C-F coupling.

Quantum Mechanical (QM) Studies of Reaction Mechanisms

Quantum mechanical studies are essential for mapping out the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

For any proposed reaction involving this compound, such as its thermal decomposition or participation in a 1,3-dipolar cycloaddition, QM methods can be used to locate the transition state (TS) structures. The TS represents the highest energy point along the reaction coordinate. Once the geometries of the reactants, products, and the transition state are optimized, the activation energy (the energy difference between the reactants and the transition state) can be calculated. nih.gov This provides a quantitative measure of the reaction's kinetic feasibility. For example, in a cycloaddition reaction, different possible regio- and stereoisomeric pathways can be evaluated by comparing their activation energies.

The reactivity and properties of this compound are governed by a complex interplay of intramolecular and intermolecular interactions. Intramolecularly, as discussed in the conformational analysis, non-covalent interactions such as hyperconjugation (e.g., between C-C or C-H bonding orbitals and C-F antibonding orbitals) and steric repulsion play a critical role. nih.gov

Intermolecularly, QM studies can model the interactions of the azide with solvent molecules or other reactants. acs.org For instance, the use of continuum solvation models can account for the bulk electrostatic effects of a solvent on the reaction energetics. researchgate.net More explicit models, where a few solvent molecules are included in the calculation, can be used to investigate specific interactions like hydrogen bonding, which could be relevant in protic solvents. These studies are crucial for understanding how the reaction environment influences the behavior of this compound.

Theoretical Insights into Fluorine Effects on Reactivity and Stability

The presence of four fluorine atoms in the propyl chain of this compound is expected to have a profound impact on the compound's reactivity and stability. Fluorine is the most electronegative element, and its introduction into organic molecules often leads to significant changes in their electronic properties.

Theoretical analyses of fluorinated organic compounds consistently demonstrate that the strong electron-withdrawing nature of fluorine atoms can stabilize the molecule. avcr.cz In the case of fluorinated azides, this effect is particularly noteworthy. While many organic azides are known for their instability and potential to be explosive, heavily fluorinated azides have been shown to be markedly more stable and safer to handle. avcr.cz For instance, the closely related compound, 1-azido-1,1,2,2-tetrafluoroethane, has been shown to be thermally stable and insensitive to impact. nih.govacs.orgnih.govacs.org An indicative thermal stability test on a solution of 1-azido-1,1,2,2-tetrafluoroethane showed no decomposition even after heating to 150 °C for 8 hours. nih.govacs.org This stability can be attributed to the inductive effect of the fluorine atoms, which withdraws electron density from the C-N bond and the azide group, thereby strengthening these bonds and increasing the energy barrier for decomposition pathways such as the release of dinitrogen gas.

Computational studies on similar fluorinated molecules, often employing DFT, provide a quantitative understanding of these stabilizing effects. nih.govnih.gov These studies can calculate bond dissociation energies and activation barriers for decomposition reactions, confirming the enhanced stability imparted by fluorination. The electron-withdrawing fluorine atoms decrease the electron density on the azide group, which can influence its reactivity in various chemical transformations. For example, in cycloaddition reactions, a common reaction for azides, the altered electronic nature of the azide can affect the reaction rate and regioselectivity.

Furthermore, theoretical analysis of fluorinated radicals, which can be formed during certain reactions or decomposition processes, reveals that highly fluorinated radicals can engage in single-electron transfer (SET) processes. nih.govresearchgate.net This provides an alternative reaction pathway compared to non-fluorinated analogues and is a key insight derived from computational models. nih.govresearchgate.net

Evaluation of Molecular Properties and Electronic Structure

The molecular properties and electronic structure of this compound can be predicted with a high degree of confidence using computational methods. Although specific experimental data for this compound is scarce, calculated properties for analogous molecules provide a reliable reference.

DFT calculations are a common choice for evaluating the molecular and electronic properties of fluorinated organic compounds. nih.gov These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties such as dipole moment, ionization potential, and electron affinity. The calculated data for similar small fluorinated azides can be used to construct a theoretical profile for this compound.

For example, the computed properties for a related compound, (2S)-2-azido-1,1,1-trifluoropropane, are available in public databases and are presented in the table below. These values offer a glimpse into the expected properties of its tetrafluorinated analogue.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 139.08 g/mol | PubChem 2.1 |

| XLogP3-AA | 2.6 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Exact Mass | 139.03573163 Da | PubChem 2.1 |

| Topological Polar Surface Area | 14.4 Ų | Cactvs 3.4.6.11 |

Table 1: Computed Molecular Properties of (2S)-2-azido-1,1,1-trifluoropropane. nih.gov These values for a similar compound suggest the expected physicochemical characteristics of this compound.

The electronic structure of this compound will be dominated by the high electronegativity of the fluorine atoms. This leads to a significant polarization of the C-F bonds and a lower energy of the molecule's frontier orbitals. These features are crucial in determining the compound's reactivity profile, including its susceptibility to nucleophilic or electrophilic attack and its behavior in pericyclic reactions. Computational analysis can map the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-poor regions and thus predicting sites of reactivity.

Applications in Chemical Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

1-azido-1,1,2,2-tetrafluoroethane is a key precursor for creating intricate molecular structures, particularly those containing fluorine and nitrogen, which are prominent in pharmaceuticals and advanced materials. nih.govekb.eg

The introduction of fluorine atoms or fluorine-containing groups is a critical strategy in the development of modern pharmaceuticals and agrochemicals. nih.gov 1-azido-1,1,2,2-tetrafluoroethane provides a direct pathway to various fluorinated nitrogen heterocycles.

Triazoles: The compound readily undergoes copper(I)-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) with a variety of terminal alkynes. nih.govacs.org This "click chemistry" reaction produces 4-substituted N-tetrafluoroethyl-1,2,3-triazoles in good to high yields. nih.govacs.org The reaction is robust, tolerating numerous functional groups on the alkyne partner, including esters, hydroxyl groups, and protected amines. acs.org

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | 1-(1,1,2,2-Tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole | 85 |

| Propargyl alcohol | (1-(1,1,2,2-Tetrafluoroethyl)-1H-1,2,3-triazol-4-yl)methanol | 92 |

| Ethyl propiolate | Ethyl 1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole-4-carboxylate | 61 |

| Data sourced from synthesis experiments of 1-azido-1,1,2,2-tetrafluoroethane. nih.govacs.org |

Imidazoles: The N-tetrafluoroethyl-1,2,3-triazoles synthesized via CuAAC can be further transformed into N-tetrafluoroethyl-substituted imidazoles. nih.govacs.org This is accomplished through a rhodium(II)-catalyzed transannulation reaction with nitriles, providing access to a class of imidazoles that are otherwise rare. nih.govacs.org Imidazoles are considered privileged scaffolds in medicinal chemistry. acs.org

Tetrazoles: In reactions with primary amines, 1-azido-1,1,2,2-tetrafluoroethane is used to synthesize novel 5-difluoromethyl tetrazoles. nih.govacs.org The reaction proceeds through the nucleophilic attack of the amine on the terminal nitrogen of the azide (B81097), followed by HF elimination and cyclization. acs.org This method has been optimized to achieve full conversion under mild conditions. acs.org

Oxazoles and Thiazoles: The synthetic utility of related azides extends to the preparation of N-difluoromethylated oxazoles and thiazoles. acs.org This is achieved through a sequence involving the rhodium-catalyzed ring-opening of N-bromotetrafluoroethyl 1,2,3-triazoles followed by cyclization. acs.org

The azide group in 1-azido-1,1,2,2-tetrafluoroethane is well-suited for incorporation into polymers using click chemistry. The [3+2] cycloaddition reaction is a highly efficient method for linking monomer units or functionalizing polymer backbones. nih.gov This approach allows for the synthesis of energetic polymers containing a high density of nitrogen-rich triazole or tetrazine rings, which is a key strategy in developing advanced energetic materials. nih.gov For instance, azides can be reacted with acetylene-functionalized molecules to build polymer chains. nih.gov

Development of Novel Reagents and Methodologies in Synthetic Organic Chemistry

The synthesis of 1-azido-1,1,2,2-tetrafluoroethane itself represents a significant methodological advancement, providing a scalable and safe route to this valuable reagent. nih.govacs.org Its subsequent application in cycloaddition and transannulation reactions has established new pathways for accessing previously rare or unknown fluorinated heterocycles. nih.govacs.org The development of one-pot, multi-step sequences, such as Sonogashira cross-coupling followed by desilylation and cycloaddition, showcases the integration of this chemistry into efficient synthetic strategies. scilit.com Furthermore, the reaction of the resulting triazoles with triflic acid to produce β-enamido triflates demonstrates the versatility of these intermediates in accessing other functional groups. nih.govacs.org

Applications as Polymer Crosslinking Agents

The reactivity of the azide group is harnessed for curing and crosslinking polymer resins. A [3+2] cycloaddition strategy can be employed using multi-alkyne compounds as curing agents for azide-containing prepolymers, such as the energetic glycidyl (B131873) azide polymer (GAP). nih.gov This method offers an alternative to traditional urethane (B1682113) curing, avoiding moisture sensitivity and the use of reactive isocyanates. nih.gov This click-chemistry-based crosslinking can enhance the energetic properties of the final polymer network by introducing stable, nitrogen-rich triazole linkages. nih.gov

Integration into Advanced Materials for Specific Functions

The integration of the tetrafluoroethyl group and the nitrogen-rich heterocycles derived from 1-azido-1,1,2,2-tetrafluoroethane is a key principle in designing advanced materials with tailored properties. acs.orgnih.gov

A primary goal in energetic materials research is the synthesis of compounds with high nitrogen content, high density, and a large positive heat of formation, which contribute to high energy output. researchgate.netnih.gov Azido (B1232118) groups are highly effective functional groups for achieving these properties. researchgate.net The conversion of 1-azido-1,1,2,2-tetrafluoroethane into triazole and tetrazole rings is a direct application of this principle. nih.govacs.org These heterocyclic rings are stable, nitrogen-rich structures that serve as the backbone for many energetic compounds. nih.gov Research in this area focuses on creating molecules where multiple azido or triazole functionalities are present, leading to materials with high detonation performance and good thermal stability. researchgate.netnih.gov The synthesis of azido-functionalized triazoles and fused triazole systems are examples of this ongoing research. nih.gov

Polymers with Enhanced Properties

The incorporation of the 3-azido-1,1,2,2-tetrafluoropropane moiety into polymer structures can impart a range of desirable characteristics. The fluorinated segment and the azide group contribute distinct properties, leading to materials with enhanced performance profiles. Fluorinated polymers are well-regarded for their chemical inertness, low surface energy, and thermal stability. sciengine.comresearchgate.netresearchgate.net The azide group, on the other hand, is an energetic functional group and a versatile handle for polymer modification and crosslinking, particularly through click chemistry. wiley.comnih.gov

The introduction of the tetrafluoropropyl group can lead to polymers with:

Improved Chain Flexibility: The C-F bonds and the structure of the fluoroalkyl chain can enhance the flexibility of the polymer backbone.

Long-Term Chemical Stability: Fluoropolymers are known for their exceptional resistance to chemical attack and weathering, a property conferred by the high strength of the carbon-fluorine bond. sciengine.commdpi.com

Low Friction Coefficients: The low surface energy characteristic of fluorinated compounds results in materials with low coefficients of friction and non-stick properties. researchgate.net

Compatibility with Energetic Materials: The azide group is a well-known energetic functional group. wiley.com Polymers containing this compound can be designed as energetic binders or plasticizers that are compatible with other energetic materials, potentially improving the safety and performance of formulations. nih.gov The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a key reaction for creating such energetic polymers. nih.gov

Table 1: Enhanced Polymer Properties from this compound Incorporation

| Property | Contributing Moiety | Benefit in Polymer Matrix |

|---|---|---|

| Improved Chain Flexibility | Tetrafluoropropane | Enhanced processability and mechanical properties. |

| Long-Term Chemical Stability | Tetrafluoropropane | Increased lifespan and resistance to harsh environments. sciengine.com |

| Low Friction Coefficient | Tetrafluoropropane | Creates non-stick, low-adhesion surfaces. researchgate.net |

| Energetic Nature | Azide | Can be used in the formulation of energetic materials like propellants or explosives. wiley.com |

| Cross-linking Capability | Azide | Allows for curing and network formation via "click" chemistry. nih.gov |

Exploration in Chemical Biology Research Tools

The distinct functionalities of this compound have led to its exploration in the development of sophisticated tools for chemical biology. Organic azides are used in various capacities in biological research, including peptide synthesis and the modification of biopolymers. nih.govsigmaaldrich.com

Photoaffinity Labeling: Aryl azides are frequently used as photoactivatable probes. nih.gov Upon irradiation with UV light, the azido group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, such as the binding site of a protein. This process, known as photoaffinity labeling, is used to identify and map biomolecular interactions. While the tetrafluoropropyl group is aliphatic, the principle of using the azide for photo-crosslinking remains a key application area for azido-compounds in chemical biology. wiley.com Fluorination of these probes can enhance their binding affinity and specificity. nih.gov

¹⁹F NMR Probes: The most significant application in this area is the use of fluorinated molecules as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.orgnih.gov Fluorine-19 is an ideal nucleus for NMR studies in biological systems because it has a high natural abundance, high sensitivity, and, most importantly, there is virtually no background ¹⁹F signal in most biological samples. beilstein-journals.orgnih.gov The compound this compound can serve as a "clickable" ¹⁹F NMR probe. pharma-industry-review.comcfplus.cz The azide group allows it to be easily and specifically attached to a biomolecule of interest (e.g., a protein or drug molecule) that has been modified to contain an alkyne group. cfplus.cz Researchers can then use ¹⁹F NMR to monitor changes in the chemical environment of the fluorine atoms, providing valuable information about protein-ligand binding, conformational changes, and other dynamic processes. beilstein-journals.org

Table 2: Applications of this compound in Chemical Biology

| Research Tool | Operative Functional Group | Principle | Utility |

|---|---|---|---|

| Photoaffinity Labeling | Azide | Photolytic generation of a reactive nitrene for covalent cross-linking to target biomolecules. wiley.comnih.gov | Identifying and mapping ligand-binding sites on proteins and other macromolecules. |

| ¹⁹F NMR Probes | Azide and Tetrafluoropropyl | The azide allows for "click" attachment to a target, while the ¹⁹F atoms act as a sensitive NMR reporter. beilstein-journals.orgcfplus.cz | Studying biomolecular structure, dynamics, and interactions without background signal interference. nih.govnih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Fluorinated Azidoalkanes

The synthesis of fluorinated azidoalkanes, including 3-Azido-1,1,2,2-tetrafluoropropane, is a key area of ongoing research. Traditional methods for preparing organic azides often involve harsh conditions or hazardous reagents. google.com Consequently, there is a significant push towards developing greener, safer, and more efficient synthetic protocols.

Recent advancements have focused on overcoming the challenges associated with the synthesis of fluorinated azides. semanticscholar.org For instance, a method for the preparation of 1-azido-1,1,2,2-tetrafluoroethane in quantitative yield has been reported, involving the addition of an azide (B81097) anion to tetrafluoroethylene (B6358150) in a protic medium. acs.orgnih.govacs.orgnih.gov This method is scalable and demonstrates good thermal stability of the product. acs.orgnih.gov

Future research will likely focus on:

Catalytic Approaches: Exploring new catalysts to promote the azidation of fluorinated substrates under milder conditions. This includes the use of phase transfer catalysts and metal-free systems. semanticscholar.orgle.ac.uk

Avoiding Hazardous Reagents: Developing synthetic routes that avoid the use of potentially explosive or toxic reagents, such as some traditional azidating agents. rsc.org

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of environmentally benign solvents like water to reduce the environmental impact of the synthesis. psu.edursc.org A mechanochemical protocol for solid-state aromatic nucleophilic fluorination has already been developed, showcasing a move towards more environmentally friendly methods. rsc.org

Expansion of the Reactivity Profile of this compound and its Derivatives

While the reactivity of some fluorinated azides has been explored, there is still much to uncover about the chemical behavior of this compound and its derivatives. tib.eunih.gov The presence of the tetrafluoropropyl group can significantly influence the reactivity of the azide moiety, leading to unique chemical transformations. semanticscholar.org

A key reaction of azides is the 1,3-dipolar cycloaddition, often referred to as "click chemistry." pnas.org Fluorinated azides, including derivatives of this compound, are competent partners in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), yielding N-tetrafluoroalkylated 1,2,3-triazoles. sigmaaldrich.comscispace.comresearchgate.net These triazoles can serve as precursors to other valuable heterocyclic compounds. acs.orgnih.gov For example, rhodium(II)-catalyzed transannulation of these triazoles with nitriles can produce N-tetrafluoroethyl-containing imidazoles. acs.orgnih.gov

Future research in this area will likely involve:

Exploring Novel Cycloaddition Reactions: Investigating the participation of this compound in cycloadditions with a wider range of dipolarophiles beyond alkynes. This includes reactions with ketones and other unsaturated systems. cfplus.cz

Investigating Nitrene Chemistry: Studying the generation and reactivity of the corresponding fluorinated nitrenes from the thermal or photochemical decomposition of the azide. This could open up new avenues for the synthesis of nitrogen-containing compounds. tib.eu

Functional Group Transformations: Developing methods to transform the azide group into other functional groups, expanding the synthetic utility of this building block.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For fluorinated compounds, where experimental studies can be challenging, computational modeling offers a powerful approach to predict properties and reactivity.

In the context of this compound, computational modeling can be employed to:

Predict Reaction Mechanisms: Elucidate the transition states and reaction pathways of its various chemical transformations, providing insights that can guide experimental design.

Determine Physicochemical Properties: Calculate properties such as bond energies, charge distributions, and spectroscopic signatures, which are crucial for understanding its behavior and for the design of new materials.

Screen for Potential Applications: Virtually screen derivatives of this compound for their potential in various applications, such as in pharmaceuticals or advanced materials, by predicting their interactions with biological targets or their material properties.

Recent studies have already demonstrated the use of machine learning models to predict the environmental behavior of per- and polyfluoroalkyl substances (PFAS), highlighting the potential of computational approaches in this field. acs.org

Integration with Flow Chemistry and Other Green Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.pt The integration of flow chemistry with the synthesis and application of this compound is an emerging trend that aligns with the principles of green chemistry.

The synthesis of azides, which can be hazardous on a large scale in batch, can be performed more safely in a continuous flow reactor. uc.pt For example, a flow process was used for the gram-scale synthesis of a fluorinated bicyclic compound. researchgate.net Furthermore, flow systems can be designed to couple multiple reaction steps, allowing for the in-situ generation and immediate consumption of reactive intermediates, which is particularly beneficial for handling potentially unstable compounds like some azides. uc.pt The use of immobilized catalysts and scavengers in flow reactors can also simplify purification and reduce waste. unimi.it

Exploration of Underexplored Applications in Advanced Functional Materials

The unique properties of fluorinated compounds make them highly desirable for the development of advanced functional materials. numberanalytics.comagcchem.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify optical and electrical properties. numberanalytics.comnih.gov

While the applications of many fluoropolymers are well-established, the potential of smaller, highly functionalized fluorinated building blocks like this compound in materials science is still an active area of exploration. man.ac.uk The azide group provides a convenient handle for incorporating the tetrafluoropropyl moiety into larger molecular architectures through click chemistry and other ligation reactions. sigmaaldrich.com

Potential and emerging applications for this compound and its derivatives include:

Fluoropolymers with Tailored Properties: Incorporation into polymers to create materials with specific surface properties, such as hydrophobicity and oleophobicity. man.ac.uk

Advanced Coatings: Development of durable and weather-resistant coatings. nih.gov

Materials for Electronics and Photonics: Creation of materials with unique dielectric or optical properties for use in electronic devices and optical components. flogen.org

Biomedical Materials: Use in the development of biocompatible materials and as probes for in-vivo imaging, leveraging the unique NMR properties of fluorine. sigmaaldrich.comnih.govnih.gov

The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in both fundamental and applied chemical sciences.

Q & A

Q. How can researchers integrate this compound into broader studies on fluorinated building blocks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.